RWJ-51204

Description

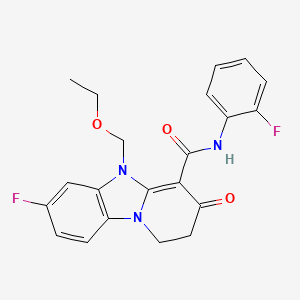

Structure

3D Structure

Properties

IUPAC Name |

5-(ethoxymethyl)-7-fluoro-N-(2-fluorophenyl)-3-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O3/c1-2-29-12-26-17-11-13(22)7-8-16(17)25-10-9-18(27)19(21(25)26)20(28)24-15-6-4-3-5-14(15)23/h3-8,11H,2,9-10,12H2,1H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOQDABVGWLROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C2=C(C=CC(=C2)F)N3C1=C(C(=O)CC3)C(=O)NC4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431349 | |

| Record name | 5-(Ethoxymethyl)-7-fluoro-N-(2-fluorophenyl)-1,2,3,5-tetrahydro-3-oxopyrido[1,2-a]benzimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205701-85-5 | |

| Record name | 5-(Ethoxymethyl)-7-fluoro-N-(2-fluorophenyl)-1,2,3,5-tetrahydro-3-oxopyrido[1,2-a]benzimidazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205701-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RWJ-51204 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205701855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Ethoxymethyl)-7-fluoro-N-(2-fluorophenyl)-1,2,3,5-tetrahydro-3-oxopyrido[1,2-a]benzimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RWJ-51204 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNJ1LL72JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of RWJ-51204: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RWJ-51204 is a nonbenzodiazepine anxiolytic agent that has demonstrated a promising preclinical profile. It belongs to the class of GABA(A) receptor modulators and has been characterized as a partial agonist at the benzodiazepine (B76468) binding site.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding characteristics, in vivo efficacy, and the experimental methodologies used for its characterization. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology of anxiolytic compounds.

Core Mechanism of Action: Partial Agonism at the GABA(A) Receptor

The primary mechanism of action of this compound is its selective and high-affinity binding to the benzodiazepine site on the γ-aminobutyric acid type A (GABA(A)) receptor.[1] The GABA(A) receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

This compound is classified as a nonselective partial agonist.[2] Unlike full agonists (e.g., diazepam), which elicit a maximal response at the receptor, partial agonists produce a submaximal response, even at saturating concentrations. The intrinsic modulatory activity of this compound is lower than that of full agonist anxiolytics like lorazepam and diazepam, but comparable to other partial agonists such as bretazenil (B1667780) and abecarnil.[1] This partial agonism is thought to contribute to its favorable side-effect profile, with a significant separation between anxiolytic doses and those causing sedation and motor impairment.[1][2]

Signaling Pathway of this compound at the GABA(A) Receptor

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Binding Affinity of this compound

| Parameter | Value | Receptor/Site | Reference |

| Ki | 0.2-2 nM | Benzodiazepine site on GABA(A) receptors | [1] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Anxiety

| Test | Species | Endpoint | ED50 / MED | Reference |

| Pentylenetetrazole-induced seizure inhibition | Mouse | Inhibition of seizures | 0.04 mg/kg | [1] |

| Vogel conflict test | Rat | Anti-conflict effect | 0.36 mg/kg | [1] |

| Elevated plus-maze | Rat | Anxiolytic effect | 0.1 mg/kg (MED) | [1] |

| Conflict test | Squirrel Monkey | Anti-conflict effect | 0.49 mg/kg | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standardized procedures for anxiolytic drug evaluation.

Radioligand Binding Assay for GABA(A) Receptor

Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine site on the GABA(A) receptor.

Materials:

-

Rat brain tissue (e.g., cortex)

-

[3H]-Flumazenil or other suitable radioligand

-

This compound (unlabeled)

-

Incubation buffer (e.g., Tris-HCl)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.

-

Binding Assay: Incubate the prepared membranes with a fixed concentration of [3H]-Flumazenil and varying concentrations of unlabeled this compound in the incubation buffer.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Elevated Plus-Maze Test

Objective: To assess the anxiolytic-like effects of this compound in rodents.

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Protocol:

-

Habituation: Allow the animals to acclimate to the testing room for at least 30 minutes before the test.

-

Drug Administration: Administer this compound or vehicle to the animals (e.g., orally) at a predetermined time before the test.

-

Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

-

Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.

Vogel Conflict Test

Objective: To evaluate the anti-conflict (anxiolytic) effects of this compound.

Apparatus: An operant chamber with a drinking spout connected to a shock generator.

Protocol:

-

Water Deprivation: Water-deprive the animals for a set period (e.g., 48 hours) before the test.

-

Training: Place the animals in the chamber and allow them to drink from the spout. After a certain number of licks, a mild electric shock is delivered through the spout.

-

Drug Administration: Administer this compound or vehicle to the trained animals.

-

Testing: Place the animals back in the chamber and record the number of shocks they are willing to take to drink during a fixed period.

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the number of shocks received compared to the vehicle-treated group.

Experimental and Drug Development Workflow

The preclinical evaluation of a novel anxiolytic agent like this compound typically follows a structured workflow, moving from in vitro characterization to in vivo behavioral assessment.

References

An In-depth Technical Guide to RWJ-51204: Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

RWJ-51204 is a nonbenzodiazepine anxiolytic agent that demonstrates a unique pharmacological profile as a nonselective partial agonist at the γ-aminobutyric acid type A (GABAA) receptor. Structurally distinct from traditional benzodiazepines, this compound exhibits potent anxiolytic effects with a significantly wider therapeutic window, separating its anxiolytic properties from sedative, ataxic, and muscle relaxant side effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key in vitro and in vivo experiments are presented, alongside a summary of its binding affinity and efficacy in preclinical models.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[1][2]imidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide, is a structurally novel compound.[3] Its chemical and physical data are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[1][2]imidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide | [3] |

| CAS Number | 205701-85-5 | [3] |

| Chemical Formula | C21H19F2N3O3 | [3] |

| Molar Mass | 399.390 g/mol | [3] |

| SMILES | Fc1ccccc1NC(=O)C=3C(=O)CCN4c2c(cc(F)cc2)N(C=34)COCC | [3] |

| InChI | InChI=1S/C21H19F2N3O3/c1-2-29-12-26-17-11-13(22)7-8-16(17)25-10-9-18(27)19(21(25)26)20(28)24-15-6-4-3-5-14(15)23/h3-8,11H,2,9-10,12H2,1H3,(H,24,28) | [3] |

Pharmacological Properties

This compound is a nonselective partial agonist at the benzodiazepine (B76468) binding site of the GABAA receptor.[4][5] This mechanism of action is distinct from full agonists, such as diazepam, and contributes to its favorable pharmacological profile.

Mechanism of Action

This compound enhances the effect of GABA at the GABAA receptor, which is an ionotropic receptor and a ligand-gated ion channel.[5] Upon binding of GABA, the receptor's chloride ion channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron. This hyperpolarization results in an inhibitory effect on neurotransmission, reducing neuronal excitability. As a partial agonist, this compound has a lower intrinsic efficacy in potentiating the GABA-mediated chloride current compared to full agonists. This property is believed to be responsible for its anxiolytic effects at doses that do not cause significant sedation or motor impairment.[4][6]

Quantitative Pharmacological Data

The binding affinity and in vivo potency of this compound have been characterized in various preclinical models.

| Parameter | Species | Assay | Value | Reference |

| Ki | Rat | GABAA Receptor Binding | 0.2-2 nM | [6] |

| ED50 | Mouse | Pentylenetetrazole-induced Seizure Inhibition | 0.04 mg/kg (p.o.) | [6] |

| ED50 | Rat | Vogel Conflict Test | 0.36 mg/kg (p.o.) | [6] |

| Minimal Effective Dose | Rat | Elevated Plus-Maze | 0.1 mg/kg (p.o.) | [6] |

| ED50 | Squirrel Monkey | Conflict Test | 0.49 mg/kg (p.o.) | [6] |

Experimental Protocols

In Vitro: GABAA Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the benzodiazepine site on the GABAA receptor.

Methodology:

-

Membrane Preparation:

-

Whole brains from adult rats are rapidly dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C.

-

The pellet is washed three times by resuspension in fresh buffer and subsequent centrifugation.

-

The final pellet containing the cell membranes is resuspended in a known volume of assay buffer, and the protein concentration is determined.

-

-

Binding Assay:

-

A fixed concentration of a suitable radioligand that binds to the benzodiazepine site (e.g., [3H]flunitrazepam) is used.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

The reaction mixture, containing the radioligand, competitor, and membrane preparation, is incubated at 0-4°C for 60-90 minutes to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a standard benzodiazepine (e.g., diazepam).

-

-

Filtration and Quantification:

-

The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

-

The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

-

In Vivo: Anxiolytic Activity Assessment

This test is a widely used behavioral assay to assess anxiety-like behavior in rodents. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.

Methodology:

-

Apparatus: A plus-shaped maze elevated from the floor with two open and two enclosed arms.

-

Acclimation: Animals are habituated to the testing room for at least one hour before the experiment.

-

Drug Administration: this compound or vehicle is administered orally to the animals at a specified time before testing.

-

Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).

-

Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using a video tracking system.

-

Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries are indicative of an anxiolytic effect.

This test assesses the anxiolytic potential of a drug by measuring its ability to reinstate a behavior that has been suppressed by punishment.

Methodology:

-

Water Deprivation: Rats are typically water-deprived for a period (e.g., 48 hours) before the test to motivate drinking behavior.

-

Training: Animals may be trained to drink from a spout in the testing chamber.

-

Drug Administration: this compound or vehicle is administered to the animals.

-

Testing: During the test session, every attempt to drink from the water spout is paired with a mild electric shock to the feet.

-

Data Collection: The number of shocks received (or licks taken) during the test period is recorded.

-

Analysis: Anxiolytic drugs increase the number of shocks the animals are willing to take to drink, indicating a reduction in the conflict between the drive to drink and the fear of the shock.

In Vivo: Assessment of Sedative and Motor-Impairing Effects

This test measures the general activity level of an animal and is used to assess the sedative effects of a compound.

Methodology:

-

Apparatus: An open-field arena equipped with infrared beams to automatically record movement.

-

Acclimation: Animals are placed in the testing room to acclimate.

-

Drug Administration: this compound or vehicle is administered.

-

Testing: Animals are placed in the center of the open field, and their horizontal and vertical movements are recorded over a specific duration.

-

Analysis: A significant decrease in locomotor activity compared to the vehicle-treated group suggests a sedative effect.

This test is used to evaluate motor coordination and muscle relaxant effects.

Methodology:

-

Apparatus: A rotating rod on which the animal must maintain its balance.

-

Training: Animals are trained to stay on the rotating rod for a certain period before the test day.

-

Drug Administration: this compound or vehicle is administered.

-

Testing: At various time points after drug administration, the animals are placed on the rotating rod, and the latency to fall is recorded.

-

Analysis: A decrease in the time the animal is able to stay on the rod indicates motor impairment or muscle relaxation.

Conclusion

This compound represents a significant development in the field of anxiolytic pharmacology. Its profile as a nonselective partial agonist at the GABAA receptor provides a promising avenue for the treatment of anxiety disorders with a potentially improved side-effect profile compared to existing benzodiazepines. The data presented in this guide highlight its high affinity for the GABAA receptor and its potent anxiolytic effects in preclinical models at doses significantly lower than those causing sedation and motor impairment. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound in human populations.

References

- 1. Vogel conflict test - Wikipedia [en.wikipedia.org]

- 2. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]

- 3. protocols.io [protocols.io]

- 4. This compound [medbox.iiab.me]

- 5. Anxioselective compounds acting at the GABA(A) receptor benzodiazepine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[4,5]imidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide (this compound), a new nonbenzodiazepine anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: RWJ-51204 Binding Affinity and Selectivity for GABA(A) Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

RWJ-51204 is a nonbenzodiazepine anxiolytic agent that acts as a high-affinity partial agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA(A)) receptor. Its pharmacological profile suggests a separation between anxiolytic effects and sedative or motor-impairing side effects, making it a compound of significant interest in the development of novel anxiolytics. This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound for GABA(A) receptor subtypes, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Data Summary

Binding Affinity of this compound

This compound demonstrates high affinity for the benzodiazepine binding site on GABA(A) receptors. In vitro studies using radioligand binding assays have established its inhibitory constant (Ki) in the low nanomolar range.

| Brain Region | Radioligand | Ki (nM) | Reference |

| Rat Cerebral Cortex | [3H]Flumazenil | 0.2 - 2 | |

| Rat Cerebral Cortex | [3H]Flumazenil | 0.2 - 0.6 | |

| Rat Cerebellum | [3H]Flumazenil | 0.2 - 0.6 | |

| Rat Medulla-Spinal Cord | [3H]Flumazenil | 0.2 - 0.6 |

Note: While the available literature confirms the high affinity of this compound, specific Ki values for individual recombinant GABA(A) receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) are not explicitly detailed in the primary publication by Dubinsky et al. (2002). The data indicates it is a nonselective partial agonist. Further studies would be required to delineate its precise affinity for each subtype.

Functional Activity of this compound

As a partial agonist, this compound enhances the function of GABA(A) receptors in response to GABA, but to a lesser extent than full agonists like diazepam. This partial agonism is believed to contribute to its favorable side-effect profile.

| Parameter | Description | Finding | Reference |

| Intrinsic Modulatory Activity | The ability of the compound to potentiate the GABA response, often measured by the "GABA shift" in binding assays. | Lower than full agonists (e.g., lorazepam, diazepam) and similar to other partial agonists (e.g., bretazenil, abecarnil). |

Note: Quantitative data on the potentiation of GABA-evoked currents (e.g., EC50, maximal potentiation) at specific GABA(A) receptor subtypes for this compound is not available in the reviewed literature. Such data would be critical for a complete understanding of its functional selectivity.

Experimental Protocols

Radioligand Binding Assay for Benzodiazepine Site Affinity

This protocol outlines the general methodology used to determine the binding affinity of this compound for the benzodiazepine site on GABA(A) receptors, based on the description in Dubinsky et al. (2002) and general practices in the field.

Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the benzodiazepine binding site.

Materials:

-

Biological Sample: Crude P2 brain membrane fractions from rat cerebral cortex, cerebellum, or medulla-spinal cord.

-

Radioligand: [3H]Flumazenil or [3H]Ro15-4513 (a high-affinity benzodiazepine site ligand).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine (e.g., diazepam or clonazepam).

-

Assay Buffer: 3 mM phosphate (B84403) buffer containing 0.1 M NaCl.

-

Instrumentation: Liquid scintillation counter, vacuum filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize the desired brain tissue in ice-cold buffer and centrifuge to obtain a crude mitochondrial pellet (P2). Wash the pellet by resuspension and centrifugation to remove endogenous GABA and other interfering substances. Resuspend the final pellet in the assay buffer.

-

Assay Setup: In triplicate, prepare assay tubes containing:

-

Total Binding: Membrane preparation and radioligand.

-

Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.

-

Competition Binding: Membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the assay tubes for 30 minutes at ambient temperature (21-23°C) to allow the binding reaction to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

An In-depth Technical Guide to the Preclinical Anxiolytic Effects of RWJ-51204 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data supporting the anxiolytic effects of RWJ-51204, a nonbenzodiazepine compound, in various rodent models. The document details its mechanism of action, summarizes key quantitative efficacy data, and outlines the experimental protocols used in its evaluation.

Core Mechanism of Action: A Partial Agonist at the GABA-A Receptor

This compound exerts its anxiolytic effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[1] It selectively binds with high affinity (Ki = 0.2-2 nM) to the benzodiazepine (B76468) site on the GABA-A receptor complex.[2] Unlike traditional benzodiazepines such as diazepam, which are full agonists, this compound is classified as a nonselective partial agonist.[3][4]

As a partial agonist, this compound enhances the effect of GABA, but to a lesser degree than full agonists.[2] This submaximal efficacy is believed to contribute to its anxiolytic properties while potentially reducing the incidence of side effects commonly associated with full benzodiazepine agonists, such as sedation, motor impairment, and dependence.[2][4] The intrinsic modulatory activity of this compound is considered similar to other partial agonists like bretazenil (B1667780) and abecarnil.[2]

Quantitative Efficacy Data in Rodent Models

This compound has demonstrated potent anxiolytic activity across several validated rodent models of anxiety. The following tables summarize the key quantitative findings from these preclinical studies.

Table 1: Anxiolytic Efficacy of this compound in Rodents

| Experimental Model | Species | Endpoint | Result | Citation |

| Elevated Plus-Maze | Rat | Minimal Effective Dose (MED) | 0.1 mg/kg (p.o.) | [2] |

| Vogel Conflict Test | Rat | Median Effective Dose (ED₅₀) | 0.36 mg/kg (p.o.) | [2] |

| Pentylenetetrazole (PTZ)-induced Seizure Inhibition | Mouse | Median Effective Dose (ED₅₀) | 0.04 mg/kg (p.o.) | [2] |

Table 2: Receptor Binding Affinity

| Receptor Site | Parameter | Value | Citation |

| Benzodiazepine site on GABA-A receptors | Inhibition Constant (Kᵢ) | 0.2-2 nM | [2] |

Detailed Experimental Protocols

The anxiolytic-like effects of this compound were established using standardized behavioral paradigms.

Elevated Plus Maze (EPM)

The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[5][6]

-

Apparatus: The maze is shaped like a plus sign and elevated from the floor. It typically consists of two open arms and two arms enclosed by high walls.[6]

-

Procedure: A rodent is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a set period, usually 5 minutes.[7] A video tracking system records the animal's movement. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.[6][7]

-

Interpretation: Anxiolytic compounds, like this compound, increase the proportion of time spent and the number of entries into the open arms, indicating a reduction in anxiety.[7]

Vogel Conflict Test

This paradigm assesses anxiolytic drug action by measuring the animal's response to a conflict between a natural drive (drinking) and an aversive stimulus (mild electric shock).

-

Apparatus: The test chamber contains a drinking spout connected to a water source and a device capable of delivering a mild electric shock.

-

Procedure: Rodents are first water-deprived. During the test, every time the animal attempts to drink from the spout, it receives a mild electric shock to its tongue. The number of shocks the animal is willing to accept to drink is recorded over a specific period.

-

Interpretation: Anxiolytic drugs increase the number of punished licks, suggesting a reduction in the fear or anxiety associated with the aversive stimulus. This compound demonstrated a significant effect in this model.[2]

Pentylenetetrazole (PTZ)-induced Seizure Inhibition

This test is used to evaluate the anticonvulsant properties of a compound, which often correlate with anxiolytic activity for GABAergic modulators.

-

Procedure: The chemical convulsant pentylenetetrazole (PTZ) is administered to mice at a dose known to induce seizures. The test compound (this compound) is given prior to the PTZ challenge.

-

Endpoint: The primary endpoint is the ability of the drug to prevent the onset of clonic or tonic-clonic seizures or to delay their latency.

-

Interpretation: this compound's low ED₅₀ in this test (0.04 mg/kg) highlights its potent GABA-modulating activity.[2]

Side Effect Profile and Therapeutic Index

A critical aspect of anxiolytic drug development is the separation between efficacious doses and those that produce unwanted side effects. Studies indicate that this compound has a favorable profile in this regard. Sedative, ataxic, and muscle relaxant effects were observed only at doses approximately 20 times higher than the effective anxiolytic dose.[3] Furthermore, this compound was shown to attenuate motor impairment induced by the full agonist chlordiazepoxide in mice, further supporting its distinct pharmacological profile.[2]

Conclusion

The preclinical data from rodent models strongly support the characterization of this compound as a potent, orally active anxiolytic agent. Its mechanism as a partial agonist at the GABA-A receptor benzodiazepine site likely contributes to a robust anxiolytic effect with a wider therapeutic window compared to traditional full agonists. The consistent efficacy across multiple validated behavioral paradigms, including the elevated plus-maze and Vogel conflict test, underscores its potential as a novel therapeutic for anxiety disorders. Although its development was discontinued, the profile of this compound remains an important benchmark in the search for anxioselective compounds with improved safety and tolerability.[3]

References

- 1. acnp.org [acnp.org]

- 2. 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[4,5]imidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide (this compound), a new nonbenzodiazepine anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [medbox.iiab.me]

- 4. Anxioselective compounds acting at the GABA(A) receptor benzodiazepine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of RWJ-51204 in Parkinson's Disease Models: A Technical Whitepaper

Disclaimer: As of the latest available information, there are no publicly accessible scientific studies or clinical trials that have specifically investigated the neuroprotective potential of RWJ-51204 in preclinical models of Parkinson's disease. The development of this compound, a nonselective partial agonist at GABAA receptors, was discontinued (B1498344) by its developers at Johnson & Johnson.[1] This document, therefore, serves as a hypothetical technical guide outlining how such a compound could be evaluated for neuroprotective efficacy in Parkinson's disease research, based on established experimental paradigms and known pathological mechanisms of the disease. The data presented is illustrative and not based on actual experimental results for this compound.

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta.[2][3][4][5] Current treatments primarily offer symptomatic relief, creating a critical need for neuroprotective therapies that can slow or halt disease progression.[3][6][7][8] This guide explores the theoretical neuroprotective potential of this compound, a compound previously investigated for its anxiolytic properties.[1] While direct evidence is lacking, its mechanism as a GABAA receptor partial agonist presents a plausible, albeit speculative, avenue for neuroprotection. This document outlines a comprehensive, hypothetical framework for evaluating this compound in established in vitro and in vivo models of Parkinson's disease, focusing on key pathological hallmarks such as oxidative stress, mitochondrial dysfunction, and α-synuclein aggregation.[2][4][5][9][10][11][12][13][14][15][16][17][18][19]

Introduction to this compound

This compound is a nonbenzodiazepine anxiolytic that acts as a nonselective partial agonist at GABAA receptors.[1] It was noted for producing anxiolytic effects at doses significantly lower than those causing sedation or motor impairment.[1] Although its development was halted, its mechanism of action warrants a theoretical exploration of its potential neuroprotective effects in the context of neurodegenerative diseases like Parkinson's.

Pathophysiological Rationale for Neuroprotection in Parkinson's Disease

The pathology of Parkinson's disease is multifactorial, with key contributing processes including:

-

Oxidative Stress: The metabolism of dopamine (B1211576) and mitochondrial dysfunction lead to an overproduction of reactive oxygen species (ROS), causing damage to cellular components.[11][12][13][14][15]

-

Mitochondrial Dysfunction: Impairment of the mitochondrial electron transport chain is a central feature in both sporadic and familial forms of PD.[2][4][5][9][10]

-

α-Synuclein Aggregation: The misfolding and aggregation of α-synuclein into Lewy bodies are pathological hallmarks of PD, contributing to neuronal toxicity.[16][18]

-

Neuroinflammation: The activation of microglia and astrocytes contributes to the inflammatory cascade that exacerbates neuronal damage.[14][20]

A potential neuroprotective agent would ideally modulate one or more of these pathways to preserve dopaminergic neuron function and survival.

Hypothetical Data on the Neuroprotective Efficacy of this compound

The following tables present hypothetical quantitative data that would be sought in preclinical studies to evaluate the neuroprotective effects of this compound.

Table 1: Hypothetical In Vitro Neuroprotection in SH-SY5Y Cells

| Treatment Group | Cell Viability (%) (vs. 6-OHDA control) | Intracellular ROS Levels (Fluorescence Units) | Mitochondrial Membrane Potential (%) | Caspase-3 Activity (Fold Change) |

| Vehicle Control | 100 | 150 | 100 | 1.0 |

| 6-OHDA (100 µM) | 50 | 850 | 45 | 4.5 |

| This compound (1 µM) + 6-OHDA | 65 | 600 | 60 | 3.2 |

| This compound (10 µM) + 6-OHDA | 85 | 350 | 80 | 1.8 |

| This compound (50 µM) + 6-OHDA | 90 | 200 | 92 | 1.2 |

Table 2: Hypothetical In Vivo Neuroprotection in a MPTP Mouse Model

| Treatment Group | Striatal Dopamine Levels (ng/mg tissue) | Substantia Nigra TH+ Neurons (count) | Rotarod Performance (latency in s) | α-Synuclein Aggregates (OD) |

| Saline Control | 15.2 | 8500 | 180 | 0.1 |

| MPTP | 4.8 | 3200 | 60 | 0.8 |

| This compound (1 mg/kg) + MPTP | 7.5 | 4800 | 95 | 0.6 |

| This compound (5 mg/kg) + MPTP | 10.1 | 6500 | 140 | 0.3 |

| This compound (10 mg/kg) + MPTP | 12.8 | 7800 | 165 | 0.2 |

Proposed Experimental Protocols

Detailed methodologies for key hypothetical experiments are provided below.

In Vitro Neuroprotection Assay

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Cells are pre-treated with varying concentrations of this compound (1, 10, 50 µM) or vehicle for 2 hours.

-

Induction of Neurotoxicity: 6-hydroxydopamine (6-OHDA) is added to a final concentration of 100 µM to induce oxidative stress and apoptosis, mimicking Parkinson's pathology.[21]

-

Assessment of Cell Viability: After 24 hours, cell viability is assessed using the MTT assay.

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using the DCFDA cellular ROS detection assay kit.

-

Mitochondrial Membrane Potential (MMP) Assay: MMP is measured using JC-1 staining and fluorescence microscopy.

-

Caspase-3 Activity Assay: Apoptosis is quantified by measuring the activity of caspase-3 using a colorimetric assay kit.

In Vivo MPTP Mouse Model of Parkinson's Disease

-

Animals: Male C57BL/6 mice (8-10 weeks old) are used.

-

MPTP Administration: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 20 mg/kg intraperitoneally for four consecutive days to induce dopaminergic neurodegeneration.[3]

-

This compound Treatment: this compound (1, 5, 10 mg/kg) or vehicle is administered intraperitoneally 30 minutes before each MPTP injection and continued for 7 days post-MPTP administration.

-

Behavioral Testing: Motor coordination and balance are assessed using the rotarod test at day 7 post-final MPTP injection.

-

Neurochemical Analysis: At day 7, mice are euthanized, and striatal tissue is collected for the quantification of dopamine and its metabolites using high-performance liquid chromatography (HPLC).

-

Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH) to quantify the number of surviving dopaminergic neurons in the substantia nigra. α-synuclein aggregation is assessed using an antibody specific for phosphorylated α-synuclein (pS129).

Visualizations: Signaling Pathways and Experimental Workflows

Key Signaling Pathways in Parkinson's Disease Pathogenesis

Caption: Hypothetical neuroprotective mechanisms of this compound in PD.

Experimental Workflow for In Vivo Evaluation

Caption: Workflow for evaluating this compound in a mouse model of PD.

Conclusion and Future Directions

While there is currently no direct evidence to support the use of this compound as a neuroprotective agent in Parkinson's disease, this technical guide provides a comprehensive and scientifically grounded framework for its potential evaluation. The hypothetical studies outlined herein would be essential to determine if modulating GABAA receptors with a compound like this compound could offer a novel therapeutic strategy. Future research should focus on conducting these foundational in vitro and in vivo experiments to ascertain any genuine neuroprotective potential. Should these initial studies yield positive results, further investigation into the precise molecular mechanisms and long-term efficacy would be warranted.

References

- 1. This compound [medbox.iiab.me]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial dysfunction and oxidative stress in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial dysfunction and oxidative stress in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New agents promote neuroprotection in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotection in Parkinson’s disease: facts and hopes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential therapeutic effects of polyphenols in Parkinson's disease: in vivo and in vitro pre-clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of mitochondrial dysfunction in Parkinson's disease: Implications for treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitochondria and Parkinson's Disease: Clinical, Molecular, and Translational Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidative stress and antioxidant therapy in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of oxidative stress in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Role of Oxidative Stress in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role of Oxidative Stress in Parkinson’s Disease [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Aggregation and neurotoxicity of alpha-synuclein and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. The Aggregation Continuum of α-Synuclein and Its Relevance to Brain Aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

RWJ-51204: A Technical Overview of a GABAA Receptor Partial Agonist

Disclaimer: Contrary to the topic requested, extensive scientific literature review indicates that RWJ-51204 is not an adenosine (B11128) A2A blocker. Instead, it is well-characterized as a nonbenzodiazepine partial agonist at the GABAA receptor benzodiazepine (B76468) binding site.[1][2][3] This guide provides an in-depth technical overview of this compound based on its established mechanism of action as a GABAA receptor modulator.

Introduction

This compound is an anxiolytic compound that is structurally distinct from benzodiazepines.[1] It was developed by researchers at Johnson & Johnson.[1] As a partial agonist at GABAA receptors, this compound exhibits a pharmacological profile that suggests a separation between its anxiolytic effects and the sedative, ataxic, and muscle relaxant side effects commonly associated with full benzodiazepine agonists.[1][2] This profile generated interest in its potential as a therapeutic agent for anxiety disorders with an improved side-effect profile.[3]

Chemical Properties

| Property | Value |

| IUPAC Name | 5-(ethoxymethyl)-7-fluoro-N-(2-fluorophenyl)-3-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide |

| CAS Number | 205701-85-5 |

| Molecular Formula | C21H19F2N3O3 |

| Molecular Weight | 399.39 g/mol |

| Appearance | Off-white solid |

Pharmacological Profile

This compound is a selective and high-affinity ligand for the benzodiazepine binding site on the GABAA receptor.[2] Its intrinsic modulatory activity is lower than that of full agonists like diazepam and lorazepam, classifying it as a partial agonist.[2]

In Vitro Binding Affinity

| Receptor/Assay | Ki (nM) |

| GABAA Receptor (Benzodiazepine Site) | 0.2-2 |

Data from Dubinsky et al., 2002.[2]

In Vivo Efficacy

This compound has demonstrated oral activity in various animal models of anxiety and seizure.

| Animal Model | Endpoint | ED50 (mg/kg, p.o.) |

| Mice | Pentylenetetrazole-induced seizure inhibition | 0.04 |

| Rats | Vogel conflict test | 0.36 |

| Rats | Elevated plus-maze | 0.1 (MED) |

| Squirrel Monkeys | Conflict test | 0.49 |

Data from Dubinsky et al., 2002.[2]

Mechanism of Action: GABAA Receptor Modulation

The gamma-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability.

This compound, like benzodiazepines, binds to a modulatory site on the GABAA receptor, distinct from the GABA binding site.[2][4] As a partial agonist, it enhances the effect of GABA by increasing the frequency of channel opening, but to a lesser extent than full agonists.[2] This partial agonism is thought to be the basis for its anxiolytic effects with a reduced liability for sedation and other side effects.[1][2]

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

-

Tissue Preparation: Whole brains from male rats or mice are homogenized in a buffer solution and centrifuged to isolate the crude P2 membrane pellet.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the benzodiazepine site of the GABAA receptor (e.g., [3H]flunitrazepam) and various concentrations of the test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound ligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value.

Elevated Plus-Maze Test

This is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of drugs in rodents.

-

Apparatus: The maze consists of four arms (two open and two enclosed) arranged in a plus shape and elevated from the floor.

-

Procedure: Rats are orally administered either vehicle or a specific dose of this compound. After a set time (e.g., 60 minutes), the animal is placed in the center of the maze and allowed to explore for a defined period (e.g., 5 minutes).

-

Data Collection: The number of entries into and the time spent in the open and closed arms are recorded.

-

Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.

Synthesis

A safe and scalable synthesis for this compound has been developed.[2] A key improvement in the process involves the in situ preparation of chloromethyl ethyl ether for the final alkylation step, which minimizes exposure risks associated with this reagent. The use of diisopropylethylamine (DIPEA) as a base was found to be optimal for the N-ethoxymethylation of the carboxamide precursor.

Conclusion

This compound is a nonbenzodiazepine GABAA receptor partial agonist that has been shown to have anxiolytic properties in animal models. Its pharmacological profile suggests a potential for a wider therapeutic window compared to full benzodiazepine agonists, with a lower incidence of dose-limiting side effects. While its development was discontinued, the study of this compound has contributed to the understanding of GABAA receptor pharmacology and the development of anxioselective compounds.

References

- 1. This compound [medbox.iiab.me]

- 2. 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[4,5]imidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide (this compound), a new nonbenzodiazepine anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anxioselective compounds acting at the GABA(A) receptor benzodiazepine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benzoinfo.com [benzoinfo.com]

The Early Discovery and Development of RWJ-51204: A Technical Overview

RWJ-51204 is a novel, nonbenzodiazepine anxiolytic agent that emerged from research at Johnson & Johnson in the late 1990s.[1] As a nonselective partial agonist at γ-aminobutyric acid type A (GABAA) receptors, it was designed to offer a safer therapeutic window compared to traditional benzodiazepines by separating anxiolytic effects from sedation and motor impairment.[1] This document provides an in-depth technical guide on the early discovery and development of this compound, detailing its pharmacological profile, preclinical efficacy, and the methodologies employed in its initial evaluation.

Core Discovery and Rationale

The development of this compound was rooted in the pursuit of anxioselective compounds that could modulate the GABAA receptor system without the pronounced side effects of full agonists like diazepam. The pyrido[1,2-a]benzimidazole (B3050246) chemical scaffold was identified as a promising structural class for achieving this profile.[2][3] The core hypothesis was that a partial agonist at the benzodiazepine (B76468) binding site of the GABAA receptor could provide sufficient efficacy for anxiolysis while having a ceiling effect that would limit sedation, ataxia, and muscle relaxation.

Pharmacological Profile

In Vitro Binding Affinity

| Brain Region | Binding Affinity (Ki) |

| Cerebral Cortex | 0.2 - 0.6 nM[4] |

| Cerebellum | 0.2 - 0.6 nM[4] |

| Medulla-Spinal Cord | 0.2 - 0.6 nM[4] |

| Overall Benzodiazepine Site | 0.2 - 2 nM [4] |

Preclinical Efficacy in Animal Models of Anxiety

This compound exhibited potent anxiolytic-like activity across multiple, well-validated animal models. The effective doses in these models were significantly lower than those causing sedative or motor-impairing effects, suggesting a favorable therapeutic index.

| Animal Model | Species | Efficacy Metric | Result |

| Pentylenetetrazole (PTZ)-Induced Seizures | Mouse | ED50 | 0.04 mg/kg[4] |

| Vogel Conflict Test | Rat | ED50 | 0.36 mg/kg |

| Elevated Plus-Maze | Rat | Minimal Effective Dose (MED) | 0.1 mg/kg |

| Conflict Test | Squirrel Monkey | ED50 | 0.49 mg/kg[4] |

Experimental Protocols

GABAA Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the benzodiazepine site on the GABAA receptor.

Methodology:

-

Tissue Preparation: Whole brains (excluding cerebellum) from male Wistar-derived rats were homogenized in a Na-K phosphate (B84403) buffer (pH 7.4).

-

Incubation: A 2 mg aliquot of the prepared membrane homogenate was incubated with 1 nM of the radioligand [³H]Flunitrazepam.

-

Competition: Various concentrations of this compound were added to displace the radioligand.

-

Non-specific Binding: Determined in the presence of 10 µM diazepam.

-

Equilibration: The reaction was allowed to reach equilibrium for 60 minutes at 25°C.

-

Termination: The reaction was terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of [³H]Flunitrazepam (IC50) was determined, and the Ki value was calculated using the Cheng-Prusoff equation.

Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice

Objective: To assess the anticonvulsant (and by extension, anxiolytic-like) activity of this compound.

Methodology:

-

Animals: Male mice were used for the study.

-

Drug Administration: this compound was administered orally at various doses.

-

Induction of Seizures: A sub-convulsive dose of Pentylenetetrazole (PTZ) was injected intraperitoneally.

-

Observation: Mice were observed for the onset and severity of seizures (e.g., clonic convulsions).

-

Data Analysis: The dose of this compound that protected 50% of the animals from PTZ-induced seizures (ED50) was calculated.

Vogel Conflict Test in Rats

Objective: To evaluate the anti-conflict (anxiolytic) effects of this compound.

Methodology:

-

Animals: Male rats were water-deprived for a specified period (e.g., 48 hours).

-

Apparatus: A chamber equipped with a drinking spout connected to a shock generator.

-

Procedure: After drug administration, the rats were placed in the chamber and allowed to drink. After a set number of licks (e.g., 20), a mild electric shock was delivered through the drinking spout.

-

Measurement: The number of shocks the animal was willing to take to continue drinking was recorded over a set period.

-

Data Analysis: An increase in the number of shocks accepted by the drug-treated group compared to the vehicle group indicated an anxiolytic effect. The ED50 was the dose that produced a half-maximal increase in the number of shocks.

Elevated Plus-Maze Test in Rats

Objective: To assess the anxiolytic-like properties of this compound based on the natural aversion of rodents to open and elevated spaces.

Methodology:

-

Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.

-

Procedure: Following oral administration of this compound, rats were placed in the center of the maze and allowed to explore freely for a set duration (e.g., 5 minutes).

-

Data Collection: The time spent in and the number of entries into the open and closed arms were recorded using an automated tracking system.

-

Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms was indicative of an anxiolytic effect. The minimal effective dose (MED) was determined as the lowest dose to produce a statistically significant effect.

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator of the GABAA receptor. By binding to the benzodiazepine site, it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic neurotransmission leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability, which is the basis for its anxiolytic effects.

Development and Discontinuation

This compound was advanced into early development by Johnson & Johnson based on its promising preclinical profile. However, its development was ultimately discontinued (B1498344).[1] The specific reasons for the discontinuation have not been publicly disclosed, which is common in the pharmaceutical industry for programs that do not reach the market. Potential reasons could include unforeseen adverse effects in longer-term toxicology studies, unfavorable pharmacokinetic properties in humans, or strategic portfolio decisions by the company.

Synthesis Workflow

The synthesis of this compound involved a multi-step process, with a key focus on the safe and scalable production of the final compound. The process research aimed to improve the final two steps of the synthesis: the formation of a carboxamide intermediate and a subsequent alkylation step.

Conclusion

This compound represented a significant effort in the development of a new generation of anxiolytics with a potentially improved safety profile. Its early discovery was characterized by a rational design approach targeting partial agonism at the GABAA receptor. The preclinical data demonstrated potent anxiolytic-like effects at doses well below those causing sedation. While the program was ultimately discontinued for undisclosed reasons, the technical information gathered during its early development provides valuable insights for researchers and drug development professionals in the field of neuroscience and GABAergic modulation.

References

- 1. This compound [medbox.iiab.me]

- 2. Potential anxiolytic agents. 3. Novel A-ring modified pyrido[1,2-a]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential anxiolytic agents. Pyrido[1,2-a]benzimidazoles: a new structural class of ligands for the benzodiazepine binding site on GABA-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

In Vitro Pharmacological Profile of RWJ-51204: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed in vitro characterization of RWJ-51204, a nonbenzodiazepine modulator of the γ-aminobutyric acid type A (GABAA) receptor. The information presented herein is compiled from publicly available scientific literature and is intended to offer a comprehensive overview of the compound's biochemical and cellular properties for research and drug development purposes.

Introduction

This compound is a novel nonbenzodiazepine anxiolytic agent that interacts with the benzodiazepine (B76468) binding site on the GABAA receptor.[1] Structurally distinct from classical benzodiazepines, it is classified as a partial agonist at GABAA receptors.[1] This profile suggests a potential for anxiolytic effects with a reduced liability for sedation and other side effects associated with full agonists.[1]

Biochemical Characterization: Receptor Binding Affinity

This compound exhibits high and selective affinity for the benzodiazepine site on the GABAA receptor. The binding affinity has been determined through competitive radioligand binding assays.

Quantitative Binding Data

| Compound | Parameter | Value (nM) | Tissue Source | Radioligand |

| This compound | Ki | 0.2 - 2 | Brain tissue | [3H]Flumazenil or [3H]Ro15-4513 |

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the methodology for determining the binding affinity (Ki) of this compound to the GABAA receptor benzodiazepine site.

Objective: To determine the inhibitor constant (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the benzodiazepine binding site on GABAA receptors in brain tissue homogenates.

Materials:

-

Tissue: Rodent brain tissue (e.g., cerebral cortex, cerebellum).

-

Radioligand: [3H]Flumazenil or a similar high-affinity benzodiazepine site radioligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled benzodiazepine (e.g., Clonazepam, Diazepam).

-

Buffers:

-

Homogenization Buffer: Tris-HCl or a similar physiological pH buffer.

-

Assay Buffer: Phosphate-buffered solution containing 0.1 M NaCl.

-

-

Equipment:

-

Homogenizer (e.g., glass-Teflon).

-

Centrifuge (capable of >40,000 x g).

-

Filtration apparatus (cell harvester).

-

Glass fiber filters.

-

Scintillation vials.

-

Liquid scintillation counter.

-

Procedure:

-

Membrane Preparation: a. Homogenize brain tissue in ice-cold homogenization buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Centrifuge the resulting supernatant at >40,000 x g for 20 minutes at 4°C to pellet the membranes. d. Wash the membrane pellet by resuspending in fresh, ice-cold buffer and repeating the centrifugation. This step is repeated multiple times to remove endogenous GABA. e. Resuspend the final pellet in assay buffer to a desired protein concentration (typically 0.1-0.2 mg/mL), determined by a standard protein assay (e.g., Bradford or BCA).

-

Binding Assay: a. Prepare serial dilutions of this compound. b. In triplicate, set up assay tubes for:

- Total Binding: Receptor membranes, radioligand, and assay buffer.

- Non-specific Binding: Receptor membranes, radioligand, and a high concentration of an unlabeled competitor.

- Competitive Binding: Receptor membranes, radioligand, and each concentration of this compound. c. Incubate the reactions to allow binding to reach equilibrium (e.g., 30-90 minutes at 0-4°C or room temperature).[2]

-

Termination and Detection: a. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. b. Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand. c. Place the filters in scintillation vials with a scintillation cocktail. d. Quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Characterization: Allosteric Modulation

GABA Shift Assay

The "GABA shift" assay measures the ability of a benzodiazepine site ligand to enhance the binding of a GABA site agonist (like [3H]muscimol) or, more commonly, to enhance its own binding in the presence of GABA. This enhancement is a measure of the positive allosteric modulation and reflects the compound's intrinsic efficacy. Full agonists produce a large shift, partial agonists a moderate shift, and antagonists no shift.

Experimental Protocol: Electrophysiology (Whole-Cell Patch Clamp)

This protocol describes a general method to measure the functional effect of this compound on GABA-induced chloride currents.

Objective: To quantify the ability of this compound to potentiate GABA-induced currents in neurons or cells expressing GABAA receptors.

Materials:

-

Cells: Cultured primary neurons (e.g., hippocampal or cortical) or a cell line stably expressing recombinant GABAA receptors (e.g., HEK293 cells).

-

Solutions:

-

Extracellular solution (e.g., artificial cerebrospinal fluid).

-

Intracellular solution (containing a high chloride concentration).

-

GABA solutions (at a concentration that elicits a submaximal response, e.g., EC10-EC20).

-

This compound solutions at various concentrations.

-

-

Equipment:

-

Patch-clamp amplifier and data acquisition system.

-

Microscope.

-

Micromanipulators.

-

Perfusion system.

-

Procedure:

-

Cell Preparation: Plate cells on coverslips for recording.

-

Recording Setup: a. Place a coverslip in the recording chamber and perfuse with extracellular solution. b. Establish a whole-cell patch-clamp configuration on a target cell. c. Clamp the cell at a holding potential of -60 mV.

-

GABA Application: a. Apply a brief pulse of a submaximal concentration of GABA to elicit a baseline inward chloride current. b. Repeat GABA applications at regular intervals to ensure a stable baseline response.

-

Compound Application: a. Co-apply this compound with GABA. b. Measure the amplitude of the GABA-induced current in the presence of this compound. c. Test a range of this compound concentrations to generate a concentration-response curve.

-

Data Analysis: a. Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound. b. Calculate the percentage potentiation of the GABA response by this compound. c. Plot the percentage potentiation against the logarithm of the this compound concentration to determine the EC50 (concentration for half-maximal potentiation) and the maximum potentiation (Emax). The Emax for a partial agonist will be lower than that of a full agonist.

References

The Pharmacokinetic Profile of RWJ-51204 in Animal Studies: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

RWJ-51204 is a novel nonbenzodiazepine anxiolytic agent that acts as a partial agonist at the benzodiazepine (B76468) site of GABAA receptors.[1][2][3] Preclinical studies in various animal models, including mice, rats, and monkeys, have demonstrated its anxiolytic properties, suggesting a potential therapeutic advantage with a reduced side-effect profile compared to full agonists like diazepam.[1] Despite these promising pharmacodynamic characteristics, the development of this compound was discontinued (B1498344).[2] Consequently, a comprehensive public record of its quantitative pharmacokinetic (PK) profile is notably absent. This technical guide synthesizes the available information on the pharmacokinetic disposition of this compound from published animal studies, with a primary focus on its extensive metabolism. While specific PK parameters such as Cmax, Tmax, and AUC are not publicly available, this document provides a detailed account of the experimental protocols used in its metabolic evaluation and a summary of its metabolic fate across different species.

Introduction to this compound

This compound, chemically identified as 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[3][4]imidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide, is a high-affinity ligand for the benzodiazepine binding site on GABAA receptors (Ki = 0.2-2 nM).[1] Its mechanism of action as a partial agonist is believed to contribute to its anxiolytic effects with a potentially wider therapeutic window, showing sedation and motor impairment only at doses significantly higher than those required for anxiolysis in animal models.[1][2] Efficacy has been demonstrated in mice, rats, and squirrel monkeys in various conflict and seizure models.[1]

In Vivo and In Vitro Metabolism of this compound

The most comprehensive insights into the pharmacokinetic profile of this compound come from metabolic studies. Research indicates that the compound is extensively metabolized in all species studied, with the parent drug accounting for less than or equal to 5% of the in vivo samples.[5]

Summary of Metabolic Disposition

The following table summarizes the key findings from in vivo and in vitro metabolism studies conducted on this compound.

| Species | Study Type | Dose (Oral) | Key Findings | Reference |

| Rat | In Vivo | 100 mg/kg | Extensively metabolized. Major metabolites result from phenyl oxidation and subsequent glucuronidation. | [5] |

| Dog | In Vivo | 5 mg/kg | Extensively metabolized. Major metabolites result from phenyl oxidation and subsequent glucuronidation. | [5] |

| Mouse | In Vitro | N/A | Metabolized by hepatic S9 fractions. | [5] |

| Monkey | In Vitro | N/A | Metabolized by hepatic S9 fractions. | [5] |

Metabolic Pathways

Five primary metabolic pathways for this compound have been identified: phenyl oxidation, pyrido-oxidation, N-deethoxymethylation, dehydration, and glucuronidation.[5] The predominant pathway involves oxidation of the 2-fluorophenyl ring, leading to the formation of 4-hydroxy-2-fluoro-phenyl-RWJ-51204 (M1), which is a major metabolite in both in vitro (7-24%) and in vivo (5-60%) systems.[5] This primary metabolite, along with others, undergoes subsequent glucuronidation.[5]

Experimental Protocols

The following methodologies are derived from the in vivo and in vitro metabolism studies of this compound.[5]

In Vivo Metabolism Studies

-

Animal Models:

-

Rats (strain not specified)

-

Dogs (breed not specified)

-

-

Drug Administration:

-

A single oral dose was administered.

-

Rats received 100 mg/kg.

-

Dogs received 5 mg/kg.

-

-

Sample Collection:

-

Plasma and red blood cells were collected at 2 hours post-dose in rats.

-

Urine samples were collected over a 24-hour period for rats and dogs.

-

-

Analytical Methods:

-

Metabolites were profiled, quantified, and tentatively identified using API-MS (Atmospheric Pressure Ionization Mass Spectrometry) and MS/MS (Tandem Mass Spectrometry).

-

Identities were confirmed by comparison with synthetic standards where available.

-

In Vitro Metabolism Studies

-

Systems Used:

-

Hepatic S9 fractions from mice, rats, dogs, monkeys, and humans.

-

-

Incubation Conditions:

-

Incubations were performed in the presence of an NADPH-generating system to support cytochrome P450-mediated metabolism.

-

-

Analysis:

-

The profile of metabolites was analyzed using mass spectrometry techniques, similar to the in vivo studies.

-

Pharmacokinetic Study Workflow

While specific data for this compound is unavailable, a typical workflow for a preclinical pharmacokinetic study is illustrated below. This diagram outlines the logical progression from study design to data interpretation, which would have been followed for the characterization of this compound.

Discussion and Conclusion

The available literature provides a foundational understanding of the metabolic fate of this compound in several key preclinical species. It is clear that the drug undergoes extensive first-pass and systemic metabolism, with oxidation and glucuronidation being the primary routes of elimination.[5] This high degree of metabolism, resulting in very low levels of the parent compound in vivo, is a critical piece of the pharmacokinetic puzzle.[5]

However, the lack of publicly available quantitative pharmacokinetic data represents a significant gap in our understanding of this compound. Parameters such as the rate and extent of absorption, distribution volume, clearance, and elimination half-life remain unknown. This information would be crucial for correlating plasma concentrations with the observed pharmacodynamic effects and for understanding the species-specific differences in its anxiolytic profile.

References

- 1. Metabolism of the new nonbenzodiazepine anxiolytic agent, this compound, in mouse, rat, dog, monkey and human hepatic S9 fractions, and in rats, dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [medbox.iiab.me]

- 4. 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[4,5]imidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide (this compound), a new nonbenzodiazepine anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: RWJ-51204 for Elevated Plus-Maze in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocol for evaluating the anxiolytic effects of the novel nonbenzodiazepine, RWJ-51204, in the elevated plus-maze (EPM) assay in mice. This document includes detailed methodologies, expected quantitative data, and visualizations of the signaling pathway and experimental workflow.

Introduction

This compound is a selective, high-affinity partial agonist for the benzodiazepine (B76468) site on the GABAA receptor.[1] As a nonbenzodiazepine anxiolytic, it is designed to have a favorable side-effect profile compared to traditional benzodiazepines. The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.[2] Anxiolytic compounds, such as this compound, are expected to increase the exploration of the open arms of the maze.[3]

Mechanism of Action

This compound exerts its anxiolytic effects by acting as a partial agonist at the GABAA receptor. It binds to the benzodiazepine site on the receptor, enhancing the effect of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). This leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a reduction in neuronal excitability.

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Protocol: Elevated Plus-Maze for Mice

This protocol is designed for assessing the anxiolytic properties of this compound in mice.

Materials

-

Elevated plus-maze apparatus (for mice)

-

Two open arms (e.g., 30 cm long x 5 cm wide)

-

Two closed arms (e.g., 30 cm long x 5 cm wide with 15 cm high walls)

-

A central platform (e.g., 5 cm x 5 cm)

-

Elevated to a height of 40-50 cm from the floor

-

-

Adult male mice (e.g., C57BL/6 strain), group-housed

-

This compound

-

Vehicle (e.g., distilled water with 0.5% methylcellulose (B11928114) and 0.1% Tween 80)

-

Oral gavage needles

-

Video recording and analysis software (e.g., ANY-maze, EthoVision)

-

Dimly lit, quiet testing room (e.g., 10-20 lux in the center of the maze)

Procedure

-

Acclimation:

-

Allow mice to acclimate to the housing facility for at least one week before the experiment.

-

On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes before testing.

-

-

Drug Administration:

-

Prepare fresh solutions of this compound in the vehicle on the day of the experiment.

-

Administer this compound or vehicle orally (p.o.) to the mice 30-60 minutes before the test. A suggested dose range, based on preclinical data in rodents, is 0.03 to 1.0 mg/kg.[1]

-

-

Elevated Plus-Maze Test:

-

Place a mouse individually onto the central platform of the elevated plus-maze, facing one of the closed arms.

-

Immediately start the video recording and allow the mouse to explore the maze freely for 5 minutes.

-

After the 5-minute session, carefully return the mouse to its home cage.

-

Thoroughly clean the maze with 70% ethanol (B145695) and dry it completely between each trial to remove any olfactory cues.

-

-

Data Analysis:

-

Use the video analysis software to score the following parameters:

-

Time spent in the open arms (seconds)

-

Number of entries into the open arms

-

Time spent in the closed arms (seconds)

-

Number of entries into the closed arms

-

Total number of arm entries (open + closed)

-

-

An increase in the time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.

-

The total number of arm entries can be used as a measure of general locomotor activity.

-

Experimental Workflow

Caption: Experimental workflow for the elevated plus-maze test.

Data Presentation

The following table represents the expected quantitative outcomes of a study evaluating this compound in the elevated plus-maze in mice, based on its known anxiolytic properties in rats.[1] Specific values would need to be determined experimentally.

| Treatment Group | Dose (mg/kg, p.o.) | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |

| Vehicle | 0 | 15.2 ± 2.1 | 4.5 ± 0.8 | 25.1 ± 2.5 |

| This compound | 0.03 | 20.5 ± 2.8 | 6.1 ± 1.0 | 24.8 ± 2.3 |